molecular formula C9H8BrFO B13559333 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

Cat. No.: B13559333
M. Wt: 231.06 g/mol
InChI Key: FKXCPUILKFJAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H8BrFO This compound features a cyclopropane ring substituted with a bromo and a fluoro group on the phenyl ring, and a hydroxyl group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-4-fluorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.

Major Products Formed:

    Oxidation: 1-(2-Bromo-4-fluorophenyl)cyclopropanone.

    Reduction: 1-(4-Fluorophenyl)cyclopropan-1-ol.

    Substitution: 1-(2-Azido-4-fluorophenyl)cyclopropan-1-ol or 1-(2-Mercapto-4-fluorophenyl)cyclopropan-1-ol.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropan-1-ol
  • 1-(2-Bromo-4-chlorophenyl)cyclopropan-1-ol
  • 1-(2-Bromo-4-methylphenyl)cyclopropan-1-ol

Comparison: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is unique due to the presence of both bromo and fluoro substituents, which impart distinct chemical and biological properties. Compared to 1-(4-Fluorophenyl)cyclopropan-1-ol, the bromo group adds additional reactivity, making it more versatile in synthetic applications. The combination of bromo and fluoro groups also enhances its potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrFO/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

FKXCPUILKFJAAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.